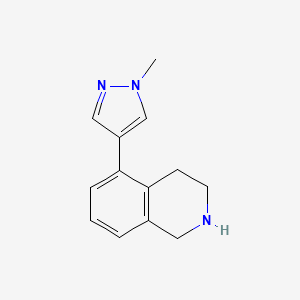

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound featuring a tetrahydroisoquinoline core substituted at the 5-position with a 1-methylpyrazole group.

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-9-11(8-15-16)12-4-2-3-10-7-14-6-5-13(10)12/h2-4,8-9,14H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEOAHGCDBPDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Halogenating agents such as bromine or chlorine in an organic solvent like dichloromethane.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders.

Biological Studies: The compound is used in studies investigating its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tetrahydroisoquinoline derivatives, focusing on substituent positions, salt forms, molecular properties, and commercial availability.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Bioactivity The 5-(1-Methyl-1H-pyrazol-4-yl) substitution on tetrahydroisoquinoline distinguishes it from analogs like 4-(1-Methyl-1H-pyrazol-4-yl) derivatives. Positional isomers (e.g., pyrazole at 4 vs. For example, T60186 substitutes the core with a pyrimidinyl group and trifluoromethylphenyl, enhancing selectivity for discoidin domain receptors (DDR) .

Salt Forms and Solubility

- Hydrochloride and dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for pharmacokinetics. The dihydrochloride form of 4-(1-Methyl-1H-pyrazol-5-yl)-... (MW 286.20) may exhibit higher solubility but lower stability than the hydrochloride variant .

Synthetic Accessibility

- Commercial availability of 4-(1-Methyl-1H-pyrazol-4-yl)-... hydrochloride (95% purity, ECHEMI) contrasts with discontinued analogs (e.g., CymitQuimica’s dihydrochloride), suggesting challenges in synthesis or stability for certain derivatives .

Functional Group Impact Methoxy and carboxamide substituents (e.g., T67325) increase lipophilicity, which may enhance blood-brain barrier penetration for neurological applications.

Table 2: Commercial and Research Status

| Compound | Price Range | Availability | Research Application |

|---|---|---|---|

| 4-(1-Methyl-1H-pyrazol-4-yl)-... hydrochloride | $20–25/kg | Pharmacy grade | General medicinal chemistry |

| 4-(1-Methyl-1H-pyrazol-5-yl)-... dihydrochloride | N/A | Discontinued | Experimental phasing studies |

| T60186 | N/A | Research-only | DDR kinase inhibition |

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as MeTIQ) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MeTIQ possesses a complex structure characterized by the tetrahydroisoquinoline core linked to a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 200.24 g/mol. The structural features contribute to its diverse biological activities.

MeTIQ exhibits several mechanisms of action which contribute to its biological effects:

- Neuroprotective Effects : Research indicates that MeTIQ offers neuroprotection against dopaminergic neurotoxins, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease. It has been shown to protect mesencephalic neurons from toxins such as 1-methyl-4-phenylpyridinium ion and 6-hydroxydopamine .

- Antioxidant Activity : MeTIQ may function as an antioxidant by inducing the expression of anti-oxidative enzymes. This mechanism appears crucial in mitigating oxidative stress caused by various neurotoxins .

Antimicrobial Activity

MeTIQ has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that MeTIQ could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound also shows promise in anticancer research. In vitro assays have evaluated its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <25 |

| PC-3 | 30 |

These results indicate that MeTIQ has potent anti-proliferative effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Neuroprotection in Parkinson's Disease Models

A pivotal study investigated the neuroprotective effects of MeTIQ in cultured rat mesencephalic neurons exposed to neurotoxic agents. The study found that treatment with MeTIQ significantly reduced neuronal death and preserved dopaminergic function, highlighting its potential use in Parkinson's disease therapy .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of MeTIQ derivatives, it was found that certain modifications to the pyrazole structure enhanced antibacterial activity against resistant strains of bacteria. This suggests that structural optimization could lead to more effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.